Structural and Reactivity Differentiation from the 6-Fluoro Regioisomer (CAS 119584-72-4)
High-strength direct comparative data is limited. However, the structural isomer 2-(Ethylamino)-6-fluorobenzonitrile (CAS 119584-72-4) represents a key comparator for procurement. While both share the same molecular weight (164.18 g/mol), the different positioning of the fluorine atom leads to distinct electronic and steric environments, which will almost certainly result in different reactivity and, if applicable, different binding affinities in biological systems . This is a class-level inference based on well-established principles of medicinal chemistry and organic reactivity.
| Evidence Dimension | Molecular Structure (Regioisomerism) |
|---|---|
| Target Compound Data | 2-(Ethylamino)-5-fluorobenzonitrile (CAS 115661-85-3) |
| Comparator Or Baseline | 2-(Ethylamino)-6-fluorobenzonitrile (CAS 119584-72-4) |
| Quantified Difference | Different substitution pattern (5-Fluoro vs 6-Fluoro) leading to distinct chemical properties. |
| Conditions | Structural analysis and general principles of organic chemistry. |
Why This Matters
Procuring the incorrect regioisomer can lead to failure in a synthetic sequence, as the positional electronic effects can drastically alter the outcome of key reactions like metal-catalyzed couplings or nucleophilic aromatic substitutions.
